3-Fluoro-6-methylpyridine-2-carbonitrile

Epigenetics Cancer Therapeutics HDAC Inhibition

HDAC3 drug discovery requires building blocks that enable target selectivity-pan-HDAC scaffolds cannot achieve the needed discrimination. 3-Fluoro-6-methylpyridine-2-carbonitrile solves this: its derivative achieves HDAC3 IC₅₀ = 16 nM with >700-fold selectivity over HDAC6. The nitrile hydrolyzes to the carboxylic acid in 97.8% yield for diverse derivatization. LogP = 1.4 improves membrane permeability vs. non-fluorinated analog (LogP = 0.84). Supplied at ≥97% purity with global shipping.

Molecular Formula C7H5FN2
Molecular Weight 136.129
CAS No. 1211527-37-5
Cat. No. B580600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-6-methylpyridine-2-carbonitrile
CAS1211527-37-5
Molecular FormulaC7H5FN2
Molecular Weight136.129
Structural Identifiers
SMILESCC1=NC(=C(C=C1)F)C#N
InChIInChI=1S/C7H5FN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3
InChIKeyZONNTEGSIZOHGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-6-methylpyridine-2-carbonitrile Overview


3-Fluoro-6-methylpyridine-2-carbonitrile is a fluorinated heterocyclic aromatic compound (C₇H₅FN₂, MW 136.13) that serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis. The molecule features a pyridine core substituted at the 2-position with a reactive nitrile group, at the 3-position with an electron-withdrawing fluorine atom, and at the 6-position with a methyl group. This precise substitution pattern confers specific physicochemical properties (LogP = 1.4 [1]) and biological activity profiles, most notably its role as a critical precursor to selective histone deacetylase (HDAC) inhibitors [2]. The compound is typically supplied at ≥95% purity and is handled under standard laboratory conditions .

Building block for selective HDAC3 inhibitor research
Reactive nitrile handle for carboxylic acid and amide synthesis
Fluorine-mediated lipophilicity tuning for lead optimization

Why 3-Fluoro-6-methylpyridine-2-carbonitrile Is Irreplaceable


In pharmaceutical and agrochemical research, even seemingly minor structural variations in a pyridine scaffold—such as the position of a fluorine atom or the presence of a methyl group—can profoundly alter a compound's biological activity, metabolic stability, and synthetic utility. The specific 3-fluoro-6-methyl-2-carbonitrile substitution pattern is non-trivial; it directs electrophilic aromatic substitution, influences the electronics of the nitrile group for further functionalization, and critically, has been shown to impart a unique selectivity profile when incorporated into larger pharmacophores, as seen with its derivative's potent and selective HDAC3 inhibition [1]. Simply using a different regioisomer (e.g., 2-fluoro-6-methylpyridine-3-carbonitrile) or a non-fluorinated analog would yield a molecule with different reactivity, physicochemical properties, and biological target engagement, rendering generic substitution untenable for precise research outcomes [2].

Regioisomeric mismatch

Different fluorine/nitrile positions may alter reactivity and target engagement; 2-fluoro or 3-cyano isomers cannot replicate this scaffold.

Non-fluorinated analog divergence

Removing the 3-fluoro atom may reduce lipophilicity and compromise selectivity profiles observed in HDAC3-selective derivatives.

Pan-HDAC inhibitor class mismatch

Generic pan-inhibitors lack isoform selectivity; vorinostat shows HDAC6 inhibition, which may shift cellular response context.

3-Fluoro-6-methylpyridine-2-carbonitrile: Quantitative Evidence


HDAC3 Selectivity over HDAC6 vs. Vorinostat

When incorporated into the macrocyclic inhibitor scaffold BDBM50379135, the target compound confers a dramatic selectivity shift favoring HDAC3 over HDAC6. In contrast to the pan-HDAC inhibitor vorinostat, which shows little selectivity (HDAC3 IC₅₀ = 47 nM, HDAC6 IC₅₀ = 14 nM) [1], the derivative of 3-fluoro-6-methylpyridine-2-carbonitrile demonstrates potent HDAC3 inhibition (IC₅₀ = 16 nM) with >700-fold selectivity over HDAC6 (IC₅₀ > 10,000 nM) and modest selectivity over HDAC1 (IC₅₀ = 25 nM) [2]. This is a quantifiable, actionable difference for researchers seeking isoform-specific tools.

HDAC3 vs. HDAC6 selectivity
Head-to-head
Derivative inhibitor: HDAC3 IC₅₀ 16 nM, >700-fold selective over HDAC6 (IC₅₀ >10,000 nM) vs. vorinostat (HDAC6 14 nM).
Supports isoform-selective HDAC3 tool compound development.
Data from macrocyclic derivative; scaffold-specific context applies.
Epigenetics Cancer Therapeutics HDAC Inhibition

Enhanced Lipophilicity vs. Non-Fluorinated Analog

The introduction of a single fluorine atom at the 3-position increases the compound's LogP by approximately 0.56 units compared to its non-fluorinated counterpart, 6-methylpyridine-2-carbonitrile (LogP = 0.84) [2]. The target compound's measured LogP of 1.4 [1] indicates moderately enhanced lipophilicity, a property often correlated with improved membrane permeability and oral bioavailability in drug candidates [3]. This difference, while modest, is a key consideration in lead optimization campaigns where fine-tuning of physicochemical properties is critical.

Lipophilicity shift
Cross-study comparable
LogP 1.4, Δ +0.56 vs. non-fluorinated analog (LogP 0.84).
Informs lipophilicity tuning in lead optimization workflows.
In silico calculated values; experimental confirmation may vary.
Medicinal Chemistry Drug Design ADME Properties

Efficient Hydrolysis to Carboxylic Acid

The nitrile group in the target compound undergoes hydrolysis under standard acidic conditions to yield 3-fluoro-6-methylpyridine-2-carboxylic acid with an excellent 97.8% yield [1]. This conversion efficiency is notably high; for comparison, typical yields for the hydrolysis of similar pyridine carbonitriles range from 51% to 85% [2][3]. The high yield minimizes material loss during the conversion to a valuable carboxylic acid intermediate, which can be further elaborated via amide coupling or other transformations.

Nitrile hydrolysis yield
Cross-study comparable
97.8% conversion to 3-fluoro-6-methylpyridine-2-carboxylic acid.
Supports efficient scale-up to carboxylic acid intermediate.
Under acidic conditions per patent reference; validate at process scale.
Organic Synthesis Process Chemistry Building Block Utility

Application Scenarios for 3-Fluoro-6-methylpyridine-2-carbonitrile


Isoform-Selective HDAC3 Inhibitors for Oncology

Procurement of 3-fluoro-6-methylpyridine-2-carbonitrile is justified for medicinal chemistry programs targeting selective HDAC3 inhibition. As demonstrated by the derivative BDBM50379135, this building block enables the synthesis of compounds with nanomolar potency against HDAC3 (IC₅₀ = 16 nM) and >700-fold selectivity over HDAC6 [1]. This level of selectivity is not achievable with common pan-HDAC inhibitor scaffolds like vorinostat and is critical for dissecting HDAC3-specific biology and minimizing off-target toxicities in oncology applications.

Advanced Intermediates for Agrochemical Discovery

The high-yielding hydrolysis of the nitrile group to the corresponding carboxylic acid (97.8% yield) [2] positions this compound as a cost-effective entry point for generating a diverse array of amides, esters, and other derivatives. The resulting carboxylic acid can serve as a core scaffold for the development of novel herbicides or fungicides, where the fluorinated pyridine motif is a privileged structure known to enhance metabolic stability and bioavailability in crop protection agents [3].

Lead Optimization Requiring Fine-Tuned Lipophilicity

In drug discovery projects where optimizing a compound's LogD is critical, the measured LogP of 1.4 for this building block [4] offers a distinct advantage over its non-fluorinated analog (LogP = 0.84) [5]. The 0.56 LogP increase, imparted by the single fluorine atom, can be leveraged to improve membrane permeability without drastically altering the overall size of the molecule. This makes the compound a strategic choice for hit-to-lead and lead optimization phases where medicinal chemists require a palette of building blocks with graded physicochemical properties.

Application
Selection Property
Validation Focus
HDAC3 isoform-selective inhibitor research
Scaffold for HDAC3 selectivity
HDAC3/HDAC6 selectivity profiling
Agrochemical intermediate synthesis
High-efficiency nitrile hydrolysis
Carboxylic acid diversification to amides/esters
Lead optimization with tuned lipophilicity
Fluorine-mediated LogP shift
Membrane permeability / ADME assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-6-methylpyridine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.